Cas no 881693-06-7 (3-methoxy-1H-pyrazole-5-carboxylic acid)
3-methoxy-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Methoxy-1H-pyrazole-3-carboxylic acid
- 3-methoxy-1H-pyrazole-5-carboxylic acid
- EN300-233864
- MFCD18711668
- DTXSID20717406
- AKOS006344430
- SY205191
- CS-0113056
- D77183
- AGPOKZYHRLRMCH-UHFFFAOYSA-N
- F2147-3089
- 1H-Pyrazole-3-carboxylic acid, 5-methoxy-
- 881693-06-7
- SCHEMBL5317023
- J-517666
- 5-methoxy-1H-pyrazole-3-carboxylicacid
-
- MDL: MFCD18711668
- Inchi: 1S/C5H6N2O3/c1-10-4-2-3(5(8)9)6-7-4/h2H,1H3,(H,6,7)(H,8,9)
- InChI Key: AGPOKZYHRLRMCH-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C(=O)O)NN=1
Computed Properties
- Exact Mass: 142.03784206g/mol
- Monoisotopic Mass: 142.03784206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 75.2Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 427.3±25.0 °C at 760 mmHg
- Flash Point: 212.3±23.2 °C
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
3-methoxy-1H-pyrazole-5-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-methoxy-1H-pyrazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049003123-1g |
5-Methoxy-1H-pyrazole-3-carboxylic acid |
881693-06-7 | 95% | 1g |
$417.78 | 2023-08-31 | |
| Chemenu | CM187966-5g |
5-methoxy-1H-pyrazole-3-carboxylic acid |
881693-06-7 | 95+% | 5g |
$1794 | 2021-08-05 | |
| Chemenu | CM187966-10g |
5-methoxy-1H-pyrazole-3-carboxylic acid |
881693-06-7 | 95+% | 10g |
$2883 | 2021-08-05 | |
| TRC | M336925-10mg |
5-methoxy-1H-pyrazole-3-carboxylic acid |
881693-06-7 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M336925-50mg |
5-methoxy-1H-pyrazole-3-carboxylic acid |
881693-06-7 | 50mg |
$ 250.00 | 2022-06-03 | ||
| TRC | M336925-100mg |
5-methoxy-1H-pyrazole-3-carboxylic acid |
881693-06-7 | 100mg |
$ 365.00 | 2022-06-03 | ||
| Enamine | EN300-233864-1g |
5-methoxy-1H-pyrazole-3-carboxylic acid |
881693-06-7 | 95% | 1g |
$568.0 | 2023-09-15 | |
| Enamine | EN300-233864-5g |
5-methoxy-1H-pyrazole-3-carboxylic acid |
881693-06-7 | 95% | 5g |
$1644.0 | 2023-09-15 | |
| Enamine | EN300-233864-10g |
5-methoxy-1H-pyrazole-3-carboxylic acid |
881693-06-7 | 95% | 10g |
$2440.0 | 2023-09-15 | |
| Chemenu | CM187966-5g |
5-methoxy-1H-pyrazole-3-carboxylic acid |
881693-06-7 | 95%+ | 5g |
$1380 | 2023-02-01 |
3-methoxy-1H-pyrazole-5-carboxylic acid Suppliers
3-methoxy-1H-pyrazole-5-carboxylic acid Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 3-methoxy-1H-pyrazole-5-carboxylic acid
3-Methoxy-1H-Pyrazole-5-Carboxylic Acid: A Comprehensive Overview
3-Methoxy-1H-pyrazole-5-carboxylic acid (CAS No. 881693-06-7) is a versatile organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and material sciences. This compound, characterized by its pyrazole ring substituted with a methoxy group and a carboxylic acid moiety, has garnered attention due to its unique chemical properties and potential for further functionalization. Recent studies have highlighted its role in drug discovery, particularly in the development of bioactive molecules targeting various therapeutic areas.
The structure of 3-methoxy-1H-pyrazole-5-carboxylic acid consists of a pyrazole ring system, which is a five-membered heterocycle containing two nitrogen atoms. The methoxy group (-OCH₃) is attached at the 3-position, while the carboxylic acid group (-COOH) is located at the 5-position. This arrangement imparts the molecule with both electron-donating and electron-withdrawing functionalities, making it highly amenable to various chemical transformations. The compound's molecular formula is C₆H₇NO₃, and its molecular weight is approximately 149.14 g/mol.
Recent research has focused on the synthesis and characterization of 3-methoxy-1H-pyrazole-5-carboxylic acid derivatives. For instance, a study published in *Journal of Medicinal Chemistry* explored the use of this compound as a scaffold for developing inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. The carboxylic acid group was utilized to form amide bonds with various substituents, leading to compounds with potent HDAC inhibitory activity. These findings underscore the potential of 3-methoxy-pyrazole derivatives in anticancer drug development.
In addition to its pharmacological applications, 3-methoxy-1H-pyrazole-5-carboxylic acid has been investigated for its role in agrochemicals. A report in *Pest Management Science* demonstrated that certain analogs of this compound exhibit promising activity against plant pathogens, particularly fungal species. The methoxy group was found to enhance the molecule's lipophilicity, improving its ability to penetrate plant tissues and combat pathogens effectively.
The synthesis of 3-methoxy-1H-pyrazole-5-carboxylic acid typically involves multi-step processes that leverage both classical organic chemistry techniques and modern catalytic methods. One common approach involves the condensation of hydrazine derivatives with aldehydes or ketones under acidic conditions, followed by oxidation or functionalization steps to introduce the desired substituents. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are valuable for stereochemistry studies and chiral drug development.
From a materials science perspective, 3-methoxy-pyrazole derivatives have been explored as building blocks for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The carboxylate group can act as a ligand for metal ions, facilitating the formation of porous structures with applications in gas storage and catalysis. A study published in *Chemistry of Materials* highlighted the use of this compound in constructing MOFs with high surface areas and tunable pore sizes.
In terms of toxicity and safety profiles, 3-methoxy-1H-pyrazole-5-carboxylic acid has been subjected to preliminary toxicological assessments. Acute toxicity studies indicate that it exhibits low toxicity when administered orally or dermally at moderate doses. However, further long-term studies are required to fully understand its safety profile for human use.
In conclusion, 3-methoxy-1H-pyrazole-5-carboxylic acid stands out as a valuable building block in contemporary chemical research. Its unique structure and functional groups make it an attractive candidate for diverse applications across multiple disciplines. As research continues to uncover new potential uses for this compound, it is likely to play an increasingly important role in advancing scientific innovation.
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